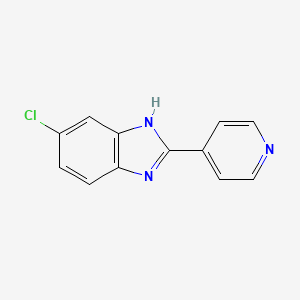
6-chloro-2-pyridin-4-yl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-pyridin-4-yl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridinyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-pyridin-4-yl-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloronitrobenzene and 4-pyridinecarboxaldehyde.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-chloroaniline undergoes cyclization with 4-pyridinecarboxaldehyde in the presence of a suitable acid catalyst, such as polyphosphoric acid, to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-chloro-2-pyridin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(4-pyridinyl)-1H-Benzimidazole, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
6-chloro-2-pyridin-4-yl-1H-benzimidazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 6-chloro-2-pyridin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridinyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(4-pyridinyl)-1H-Benzimidazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
6-chloro-1H-Benzimidazole: Lacks the pyridinyl group, which may reduce its versatility in coupling reactions.
4-chloro-2-(4-pyridinyl)-1H-Benzimidazole: Chlorine substitution at a different position, potentially altering its chemical properties.
Uniqueness
6-chloro-2-pyridin-4-yl-1H-benzimidazole is unique due to the presence of both the chlorine and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
6-chloro-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
InChI 键 |
UYEIBHLTQXPBRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CC=NC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














